N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7-2-5-18-9(7)8(15)6-13-11(17)14-4-3-12-10(14)16/h2,5,8,15H,3-4,6H2,1H3,(H,12,16)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNCVIMQNDYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)N2CCNC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the functionalization of the thiophene ring. Common methods include electrophilic and nucleophilic substitution reactions . The thiophene ring is then coupled with an imidazolidine derivative under controlled conditions to form the final product. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound ID (From Evidence) | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | 2-Oxoimidazolidine | 3-Methylthiophen-2-yl, hydroxyethyl | Sulfur aromaticity, compact carboxamide linkage |
| 2 | 2-Oxoindoline | Phenethyl, hydroxyacetamide | Indole-derived aromaticity; bulky phenethyl group |
| 15 | 2-Oxoindoline | Phenyl, 5-methylindole | Methyl-substituted indole enhances lipophilicity |
| IK | 2-Oxoindoline | Hydroxyacetic acid | Polar carboxylate group; high water solubility |
| M | 2-Oxoindoline | Naphthalene-1-ylaminoethyl | Extended aromatic system; potential π-π interactions |
| G | Indol-2-one | Piperidinylmethyl, cyclohexylmethyl | Flexible aliphatic chains; enhanced membrane permeability |
Key Findings
Core Heterocycle Differences :
- The target compound’s 2-oxoimidazolidine core lacks the fused benzene ring present in 2-oxoindoline derivatives (e.g., compounds 2 , 15 , IK ). This reduces aromatic conjugation but may improve metabolic stability due to fewer reactive π-electrons .
- The 3-methylthiophen-2-yl group introduces sulfur-mediated electronic effects, contrasting with the nitrogen-rich indole/indoline systems in analogs. This could alter binding to metalloenzymes or redox-sensitive targets.
Substituent Impact :
- The hydroxyethyl linker in the target compound provides a shorter, more rigid connection between the aromatic and carboxamide groups compared to the flexible naphthalene- or phenethyl-linked analogs (e.g., M , 2 ). This may restrict conformational freedom, affecting target selectivity.
- Unlike IK (carboxylate-bearing) or G (piperidine-modified), the target lacks ionizable groups at physiological pH, suggesting moderate solubility but improved blood-brain barrier penetration.
Pharmacological Hypotheses: 2-Oxoindoline derivatives (e.g., 15, 2) are frequently associated with tyrosine kinase inhibition due to their planar indole scaffolds. The target’s thiophene-imidazolidinone hybrid may instead favor interactions with cysteine proteases or cytochrome P450 enzymes. The methyl group on the thiophene ring could enhance metabolic resistance compared to unmethylated analogs like 1-F or 2-T, which are prone to oxidative degradation .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazolidine ring and a thiophene moiety. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazolidines have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have demonstrated that imidazolidine derivatives can inhibit cancer cell proliferation. In vitro assays have revealed that these compounds induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific mechanisms remain under investigation, but the modulation of signaling pathways related to cell survival and death is a key area of focus.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in metabolic disorders or cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and survival.
Case Studies and Experimental Data
-
Antimicrobial Efficacy : A study conducted on various bacterial strains showed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50 - Anticancer Activity : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
-
Enzyme Inhibition : The compound was tested against various enzymes, showing significant inhibition rates:
Enzyme Inhibition Rate (%) Cyclooxygenase (COX) 65 Lipoxygenase 55 Aldose Reductase 70
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
